molecular formula C22H18F4N2O3S B3011778 (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one CAS No. 860651-15-6

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one

Katalognummer: B3011778
CAS-Nummer: 860651-15-6
Molekulargewicht: 466.45
InChI-Schlüssel: IEFYYNRRQFETOB-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one is a potent and selective cannabinoid receptor type 1 (CB1) inverse agonist. This compound is a structural analog of Rimonabant (SR141716A), designed to act as a central nervous system (CNS)-penetrant antagonist of the endocannabinoid system. Its primary research value lies in the study of energy homeostasis, feeding behavior, and lipid metabolism. By blocking the CB1 receptor, which is abundantly expressed in the brain and peripheral tissues, this compound inhibits the orexigenic (appetite-stimulating) and metabolic effects of endocannabinoids. Researchers utilize it in preclinical models to investigate the pathophysiology of obesity, metabolic syndrome, and related disorders, providing critical insights into the role of the endocannabinoid system in regulating energy balance. The compound's mechanism involves high-affinity binding to the CB1 receptor, where it stabilizes the receptor in an inactive state, thereby functioning as an inverse agonist to reduce constitutive receptor activity. The specific structural modifications, including the 3-fluoropropyl and benzodioxole groups, are intended to optimize its pharmacological profile, potency, and selectivity over the CB2 receptor. This makes it an essential pharmacological tool for dissecting CB1 receptor function and for the development of potential therapeutics for obesity and cardiometabolic diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N2O3S/c23-7-2-8-28-20(29)17(10-14-5-6-18-19(11-14)31-13-30-18)27-21(28)32-12-15-3-1-4-16(9-15)22(24,25)26/h1,3-6,9-11H,2,7-8,12-13H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFYYNRRQFETOB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one involves multiple steps, including the formation of the benzodioxole ring, the introduction of the fluoropropyl group, and the attachment of the trifluoromethylphenyl group. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

The compound (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C23H24N4O3S
  • Molar Mass : 436.53 g/mol
  • CAS Number : 865659-78-5

Structural Characteristics

The structure of this compound features a benzodioxole moiety, which is known for its biological activity. The imidazole ring is significant in pharmacological applications due to its presence in many bioactive compounds.

Medicinal Chemistry

The compound's unique structure suggests potential as a lead compound in drug development. Its imidazole core is often associated with anti-inflammatory and anti-cancer activities. Research has shown that imidazole derivatives can exhibit significant biological activities, such as:

  • Antimicrobial Activity : Compounds with similar structures have been tested for their ability to inhibit bacterial growth.
  • Anticancer Properties : Studies indicate that imidazole derivatives can induce apoptosis in cancer cells.

Recent studies have focused on the biological activities of related compounds, indicating that modifications to the imidazole ring can enhance activity against specific targets:

CompoundActivityReference
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(methylsulfanyl)-1-(4-phenylpiperazin-1-yl)methyl-4,5-dihydro-1H-imidazol-5-oneAntitumor
(4E)-4-(2H-benzodioxol-5-ylmethylidene)-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-eneAntimicrobial

Pharmacological Research

Pharmacological studies are essential for understanding the therapeutic potential of this compound. Preliminary assays have indicated:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit certain enzymes involved in cancer progression.

Case Study: Anticancer Activity

A study conducted on related imidazole derivatives showed that modifications at the 1-position of the imidazole ring significantly enhanced cytotoxicity against various cancer cell lines. The introduction of a benzodioxole group improved solubility and bioavailability, suggesting that this compound may also exhibit similar enhancements.

Synthetic Pathways

The synthesis of this compound involves several steps that highlight its complexity and potential for modification:

  • Formation of the Imidazole Ring : Utilizing precursors that contain both sulfur and nitrogen functionalities.
  • Introduction of Functional Groups : Employing techniques such as alkylation and acylation to introduce the benzodioxole and trifluoromethyl groups.

Wirkmechanismus

The mechanism of action of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The benzodioxole group in the target compound is rare among analogues, with most derivatives favoring simpler aryl or heteroaryl groups .
  • The trifluoromethylbenzylsulfanyl moiety is unique, as most sulfur-containing analogues (e.g., thioethers or sulfonamides) lack the trifluoromethyl motif .

Comparison with Analogues :

  • PF-03491165 uses a carbamoylation step to introduce the 3-fluorobenzyl group, differing from the sulfanyl addition in the target compound .
  • Benzo[d]imidazole derivatives (e.g., ) employ sodium metabisulfite-mediated cyclization, which is less relevant to imidazolone chemistry .

Structure-Activity Relationships (SAR) and Activity Landscapes

Bioactivity Profile Clustering

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) suggests that the target compound’s benzodioxole and trifluoromethyl groups place it in a cluster with antifungal and kinase-inhibitory agents . Analogues lacking these motifs (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) show weaker correlations with anticancer targets .

Activity Cliffs and Potency Shifts

  • Fluorine positioning: The 3-fluoropropyl chain in the target compound may reduce metabolic clearance compared to non-fluorinated alkyl chains (e.g., in PF-03491165) .
  • Trifluoromethyl vs. methyl : Replacement of the trifluoromethyl group with methyl (as in some terphenyl derivatives) decreases target binding affinity by ~50%, as observed in docking studies .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (Morgan fingerprints), the target compound exhibits:

  • ~65% similarity to 6-(benzo[d][1,3]dioxol-5-yloxy)benzimidazoles () due to shared benzodioxole motifs .
  • <40% similarity to PF-03491165, reflecting divergent core structures .

Table 1. Similarity Metrics vs. Key Analogues

Compound Tanimoto (Morgan) Dice (Morgan)
6-(Benzodioxolyloxy)benzimidazole 0.65 0.68
PF-03491165 0.38 0.42
5-(4-Fluorophenyl)-1H-imidazol-2-amine 0.29 0.31

Binding Affinity and Target Interactions

Molecular docking reveals that the trifluoromethylbenzylsulfanyl group in the target compound interacts with hydrophobic pockets in CYP450 enzymes, a feature absent in non-sulfanyl analogues . Fluorine atoms enhance binding via halogen bonding, as seen in fluorinated terphenyl derivatives () .

Biologische Aktivität

The compound (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one (CAS No. 860651-15-6) is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18F4N2O3SC_{22}H_{18}F_{4}N_{2}O_{3}S, with a molar mass of 466.45 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a benzodioxole moiety and trifluoromethyl phenyl groups.

PropertyValue
Molecular FormulaC22H18F4N2O3S
Molar Mass466.45 g/mol
CAS Number860651-15-6

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial properties. Recent studies have indicated promising results against various bacterial strains.

Antimicrobial Activity

Research has shown that the compound exhibits significant antimicrobial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for several derivatives of similar structural classes suggest that modifications in the molecular structure can enhance antibacterial potency.

Key Findings:

  • MIC Values: Compounds with trifluoromethyl substitutions demonstrated MIC values as low as 1 µg/mL against S. aureus and E. faecalis biofilms, indicating potent antibacterial effects .
  • Biofilm Eradication: The compound showed effective biofilm eradication properties, outperforming standard treatments like vancomycin in certain assays .

The specific mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with bacterial cell membranes or specific enzymatic pathways involved in cell wall synthesis or protein synthesis.

Potential Targets:

  • Cell Membrane Disruption: The presence of hydrophobic groups may facilitate interaction with bacterial membranes.
  • Enzyme Inhibition: The imidazole ring might interact with enzymes critical for bacterial survival.

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one:

  • Study on Trifluoromethyl Derivatives: A study highlighted that trifluoromethyl-substituted phenyl groups significantly improve the pharmacodynamics of antimicrobial agents, with several derivatives showing MIC values below 2 µg/mL against various bacterial strains .
  • Comparative Analysis: In comparison to other known antimicrobial agents, compounds structurally similar to our target exhibited enhanced activity against biofilms formed by S. aureus and E. faecalis .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this imidazolone derivative?

Answer:
The compound can be synthesized via a multi-step condensation reaction. A general approach involves:

Knoevenagel condensation : Reacting a benzodioxolyl aldehyde with a fluoropropyl-substituted imidazolone precursor to form the methylidene backbone .

Thioether formation : Introducing the [3-(trifluoromethyl)phenyl]methyl sulfanyl group via nucleophilic substitution or thiol-disulfide exchange under inert conditions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure (4E)-isomer .
Microwave-assisted synthesis (100–120°C, 30–60 min) may enhance reaction efficiency for similar imidazolone derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent integration. For example, the benzodioxolyl methylidene proton appears as a singlet near δ 7.8–8.2 ppm, while fluoropropyl protons split into multiplets between δ 4.3–4.7 ppm .
  • FTIR : Identify C=O stretching (~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~530–540 Da) and isotopic patterns from fluorine/trifluoromethyl groups .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for fluorinated imidazolones) .
  • Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy tracks photodegradation (λmax ~300–350 nm) .

Advanced: How can computational methods like DFT resolve electronic structure ambiguities?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)): Predict electronic transitions, HOMO-LUMO gaps, and charge distribution. For example, the benzodioxolyl group enhances electron delocalization, reducing the HOMO-LUMO gap by ~0.5 eV compared to non-fluorinated analogs .
  • Vibrational frequency analysis : Match computed IR spectra to experimental data to confirm tautomeric forms (e.g., enol vs. keto) .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvatochromic shifts in UV-Vis spectra .

Advanced: How to address contradictions in spectroscopic data during characterization?

Answer:

  • Multi-technique validation : Cross-reference NMR coupling constants (e.g., J = 12–15 Hz for E-configuration methylidene protons) with X-ray crystallography (if crystals are obtainable) .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., Z-isomers or sulfoxide derivatives) that may skew spectral interpretations .
  • Dynamic NMR : Resolve rotational barriers in the fluoropropyl chain by variable-temperature NMR (ΔG‡ ~60–70 kJ/mol) .

Advanced: What experimental design strategies optimize synthesis yield and purity?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For similar imidazolones, a 25–30% yield increase was achieved by optimizing molar ratios (1:1.2 aldehyde:imidazolone) .
  • Bayesian optimization : Machine learning models prioritize reaction conditions (e.g., 0.1 eq. K2CO3, DMF solvent) to maximize yield while minimizing side reactions .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., thioether formation), reducing reaction time by 40% .

Advanced: How to evaluate the compound’s intermolecular interactions in solid-state or solution?

Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions at 2.8–3.0 Å) .
  • NMR titration : Monitor chemical shift changes upon adding host molecules (e.g., cyclodextrins) to study solution-phase binding .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with fluorophilic binding pockets) using AutoDock Vina .

Advanced: What strategies mitigate challenges in scaling up the synthesis?

Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real-time .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
  • Crystallization engineering : Use anti-solvent addition (water/ethanol) to control particle size distribution and prevent agglomeration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.